4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonamide group attached to a biphenyl structure, which is further substituted with a methyl group and a phenethyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Phenethyl Group Addition: The phenethyl group can be added through a nucleophilic substitution reaction using phenethylamine.
Industrial Production Methods
Industrial production of 4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated sulfonamide derivatives.
Scientific Research Applications
4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, enhancing its cellular uptake. The phenethyl group may contribute to the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide can be compared with other biphenyl sulfonamide derivatives:
4’-methyl-N-phenyl-[1,1’-biphenyl]-4-sulfonamide: Lacks the phenethyl group, which may result in different biological activities and binding affinities.
4’-methyl-N-ethyl-[1,1’-biphenyl]-4-sulfonamide: Contains an ethyl group instead of a phenethyl group, potentially affecting its hydrophobic interactions and cellular uptake.
4’-methyl-N-benzyl-[1,1’-biphenyl]-4-sulfonamide: Features a benzyl group, which may alter its binding properties and biological activities.
The unique combination of the methyl, phenethyl, and sulfonamide groups in 4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-17-7-9-19(10-8-17)20-11-13-21(14-12-20)25(23,24)22-16-15-18-5-3-2-4-6-18/h2-14,22H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSDZZGJQKAPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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